molecular formula C11H9ClF4O3 B14054848 1-(2,3-Bis(difluoromethoxy)phenyl)-2-chloropropan-1-one

1-(2,3-Bis(difluoromethoxy)phenyl)-2-chloropropan-1-one

Cat. No.: B14054848
M. Wt: 300.63 g/mol
InChI Key: FSQOEZTWHXYSKZ-UHFFFAOYSA-N
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Description

1-(2,3-Bis(difluoromethoxy)phenyl)-2-chloropropan-1-one is a synthetic organic compound characterized by the presence of difluoromethoxy groups and a chloropropanone moiety

Preparation Methods

The synthesis of 1-(2,3-Bis(difluoromethoxy)phenyl)-2-chloropropan-1-one typically involves the reaction of 2,3-bis(difluoromethoxy)benzene with a chloropropanone derivative under specific conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

1-(2,3-Bis(difluoromethoxy)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chloropropanone moiety to alcohols or alkanes.

    Substitution: The chlorine atom in the chloropropanone moiety can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,3-Bis(difluoromethoxy)phenyl)-2-chloropropan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Bis(difluoromethoxy)phenyl)-2-chloropropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy groups and chloropropanone moiety can form specific interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 1-(2,3-Bis(difluoromethoxy)phenyl)-2-chloropropan-1-one include:

    1-(2,3-Bis(difluoromethoxy)phenyl)propan-2-one: Lacks the chlorine atom, leading to different reactivity and applications.

    1-(2,3-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one: Similar structure but with different positioning of the chlorine atom, affecting its chemical properties.

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains trifluoromethyl groups instead of difluoromethoxy, leading to different chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H9ClF4O3

Molecular Weight

300.63 g/mol

IUPAC Name

1-[2,3-bis(difluoromethoxy)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H9ClF4O3/c1-5(12)8(17)6-3-2-4-7(18-10(13)14)9(6)19-11(15)16/h2-5,10-11H,1H3

InChI Key

FSQOEZTWHXYSKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C(=CC=C1)OC(F)F)OC(F)F)Cl

Origin of Product

United States

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